molecular formula C16H20N4O4 B2935318 1-(2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1208446-03-0

1-(2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2935318
CAS No.: 1208446-03-0
M. Wt: 332.36
InChI Key: YHGIOKVMUHUEBJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,5-dione core (a cyclic dicarboximide) linked via a 2-oxoethyl group to a piperidine ring. The piperidine is substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety.

Properties

IUPAC Name

1-[2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c21-12-3-4-13(22)20(12)9-14(23)19-7-5-11(6-8-19)16-18-17-15(24-16)10-1-2-10/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGIOKVMUHUEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

The compound's structure can be broken down into several key components:

  • Cyclopropyl Group : Provides unique steric and electronic properties.
  • Oxadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer agents.
  • Pyrrolidine Dione Framework : Contributes to the compound's pharmacological profile.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 286.32 g/mol

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The presence of the cyclopropyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioavailability.

Case Study: Antibacterial Testing

In vitro studies have shown that derivatives of oxadiazole exhibit activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through its interaction with cellular pathways involved in apoptosis and cell proliferation.

Research Findings

A study focused on a related oxadiazole-based compound demonstrated:

  • Significant cytotoxicity against human cancer cell lines.
  • Mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for regulating apoptosis.

Table 1 summarizes the cytotoxic effects observed in various studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AU251 (glioblastoma)< 10Bcl-2 inhibition
Compound BA431 (epidermoid carcinoma)< 15Apoptosis induction
Compound CMCF7 (breast cancer)< 20Cell cycle arrest

Interaction with Biological Targets

The biological activity of this compound is likely mediated through interactions with specific proteins involved in cell signaling pathways. For instance:

  • PD-1/PD-L1 Pathway : Some derivatives have shown promise as inhibitors of this pathway, which is crucial in cancer immunotherapy. Research indicates that certain compounds can enhance immune responses by blocking PD-1 interactions .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications to the oxadiazole and piperidine portions can significantly alter potency and selectivity against various biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Piperidine Substituent Linker Pyrrolidine-dione Substituent Yield (%) Melting Point (°C) Reference
Target Compound 5-Cyclopropyl-1,3,4-oxadiazol-2-yl 2-Oxoethyl N/A N/A N/A
1-{3-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4f) 5-Methoxyindole Propyl 5-Methoxyindole 93.8 100–109
1-{2-[4-(5-Fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4h) 5-Fluoroindole Ethyl 5-Methoxyindole 57.2 203–204
1-(2-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (9) Pyrrolo[2,3-b]pyridine Ethyl 5-Methoxyindole 43 129–132

Key Observations:

Structural Variations: The target compound’s 5-cyclopropyl-1,3,4-oxadiazole substituent distinguishes it from indole (4f, 4h) or pyrrolopyridine (9) derivatives. Linker Flexibility: The 2-oxoethyl linker in the target compound may confer rigidity compared to ethyl or propyl linkers in analogs, affecting conformational preferences .

Synthetic Efficiency :

  • High yields (e.g., 93.8% for 4f ) are associated with methoxyindole substituents, whereas fluoroindole (4h, 57.2%) and pyrrolopyridine (9, 43%) analogs show lower yields, possibly due to steric or electronic challenges. The cyclopropyl-oxadiazole group in the target compound may similarly reduce synthetic accessibility.

Physicochemical Properties :

  • Melting points vary significantly: 4h (203–204°C) suggests high crystallinity from fluorine’s electronegativity, while the target’s cyclopropyl group could lower melting points due to increased hydrophobicity .
  • The oxadiazole’s metabolic stability may enhance bioavailability compared to indole-derived compounds, which are prone to oxidative degradation .

Research Findings and Implications

  • Indole and pyrrolopyridine analogs, however, are more common in CNS drug discovery due to their affinity for serotonin receptors .
  • Substituent Effects : Methoxy groups (e.g., 4f, 4i) improve solubility but may reduce membrane permeability, whereas cyclopropyl groups balance lipophilicity and metabolic stability.

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